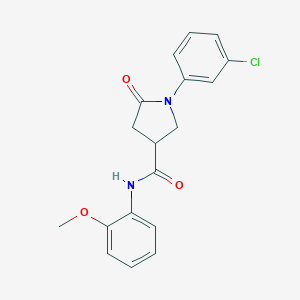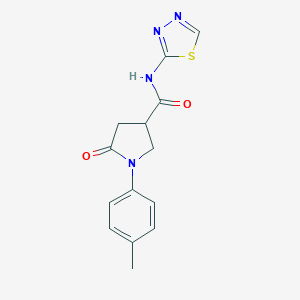
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DCQA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCQA belongs to the class of quinazolinone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. This compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to inhibit the growth of fungal cells by disrupting the fungal cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been shown to exhibit potent biological activities, making it a valuable tool for investigating the mechanisms of various diseases. However, this compound also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. This compound may also exhibit off-target effects, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its biological activity. Additionally, future research could investigate the structure-activity relationship of this compound to optimize its potency and selectivity.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
Molekularformel |
C16H11Cl2N3O2 |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI-Schlüssel |
PUKFFTXGLIGGKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)


![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
